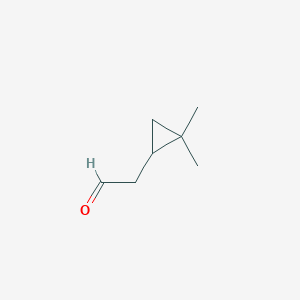Cyclopropaneacetaldehyde, 2,2-dimethyl-
CAS No.:
Cat. No.: VC17527561
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12O |
|---|---|
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 2-(2,2-dimethylcyclopropyl)acetaldehyde |
| Standard InChI | InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3 |
| Standard InChI Key | STASMENWCCESJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1CC=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The systematic IUPAC name for cyclopropaneacetaldehyde, 2,2-dimethyl- is 3-ethenyl-2,2-dimethylcyclopropane-1-carbaldehyde, reflecting its cyclopropane backbone, aldehyde functional group, and methyl substituents. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The compound’s structure features a strained cyclopropane ring (bond angles ~60°) adjacent to an aldehyde group, with two methyl groups attached to the central carbon of the cyclopropane .
Spectral Characteristics
Key spectroscopic data inferred from related cyclopropane derivatives include:
-
Infrared (IR): A strong absorption band near 1720 cm⁻¹ corresponding to the aldehyde C=O stretch, shifted slightly due to conjugation with the cyclopropane ring .
-
Nuclear Magnetic Resonance (NMR):
Synthetic Pathways
Cyclopropanation of α,β-Unsaturated Aldehydes
A primary route to cyclopropaneacetaldehyde derivatives involves the intramolecular α-cyclopropanation of aldehydes using transition metal catalysts. For example, rhodium(II) complexes facilitate the reaction of α-iodo aldehydes with tethered alkenes, forming bicyclic cyclopropane aldehydes via a [2+1] annulation mechanism . This method, reported by Zhou and coworkers, achieves high enantioselectivity (up to 90% ee) using chiral dirhodium catalysts .
Reaction Scheme:
Key steps include:
-
Carbene Formation: The α-iodo aldehyde generates a rhodium-stabilized carbene intermediate.
-
Cyclopropanation: The carbene reacts with the alkene, forming the strained cyclopropane ring .
Dearomatization Strategies
Recent advances in desymmetric dearomatization enable access to chiral cyclopropane frameworks. For instance, [2.2]paracyclophane derivatives undergo rhodium-catalyzed cyclopropanation with diazoacetates, yielding enantiopure cyclopropane carboxylates . While this method targets aromatic systems, analogous approaches could be adapted for aldehyde substrates by modifying the diazo component .
Structural and Electronic Properties
Bond Lengths and Strain Analysis
The cyclopropane ring in 2,2-dimethylcyclopropaneacetaldehyde exhibits C–C bond lengths of 151–157 pm, slightly elongated compared to unsubstituted cyclopropane (150 pm) . The aldehyde group’s C=O bond length (119 pm) is shorter than typical ketones (123 pm), indicating enhanced electrophilicity due to ring strain .
Tautomerism and Intermediate Formation
Under thermal or photochemical conditions, cyclopropaneacetaldehyde derivatives may form oxyallyl intermediates via ring-opening. These intermediates participate in cycloadditions, as observed in reactions with furan to yield polycyclic products . For example:
Reactivity and Applications
Cycloaddition Reactions
The compound’s strained cyclopropane ring acts as a 1,3-dipole in [4+3] cycloadditions, enabling the synthesis of seven-membered rings. For instance, reactions with dienes yield bicyclic ethers or amines, depending on the nucleophile .
Catalytic Applications
Chiral cyclopropaneacetaldehyde derivatives serve as ligands in asymmetric catalysis. A notable example is the synthesis of C₂-symmetric dirhodium complexes from enantiopure cyclopropane carboxylates, which exhibit high activity in carbene transfer reactions .
Future Directions
Further research should explore:
-
Enantioselective Synthesis: Developing chiral catalysts for asymmetric cyclopropanation of aldehydes.
-
Materials Science: Investigating cyclopropaneacetaldehyde derivatives as monomers for strained polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume